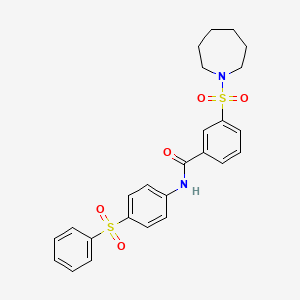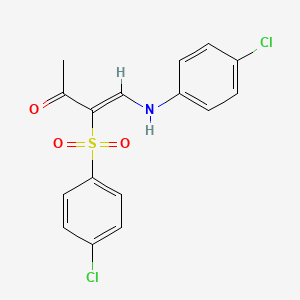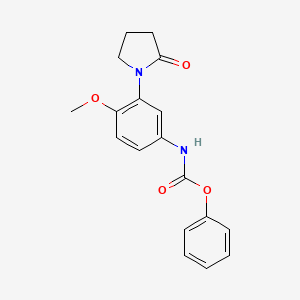
Phenyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . It exhibits high perplexity and burstiness due to its intricate structure and versatile properties, making it valuable for drug discovery and material synthesis.
Synthesis Analysis
The synthesis of this compound involves a multi-step process that can be modified depending on the desired product yield and purity . The general synthetic route involves the reaction of 3-methoxy-4- (2-oxopyrrolidin-1-yl)benzoic acid with phenyl isocyanate in the presence of a coupling reagent .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
This compound is a polycyclic aromatic compound . It is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Scientific Research Applications
Synthesis of Organic Compounds
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits potential bioactivity .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment
The resulting compounds from the synthesis of phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate have served as intermediates in the investigation of novel NNRTIs for the treatment of HIV .
Antimicrobial Activity
Docking simulations of related piperazine chrome-2-one derivatives showed promising interactions with oxidoreductase enzymes. These compounds exhibit antibacterial activity and could be explored further for their therapeutic potential .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, including phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, have demonstrated anti-inflammatory and analgesic activities. These compounds may be valuable in drug development .
Fungicide, Bactericide, and Herbicide Formulations
3-aryl-3-triazolylpropiophenones, structurally related to phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
The aza-Michael reaction, which allows access to β-aminocarbonyl derivatives, is an important synthetic tool. Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be synthesized through this reaction, providing valuable precursors for bioactive compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, including its size, charge, lipophilicity, and the presence of functional groups, can significantly influence its pharmacokinetic properties .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or receptors, thereby influencing cellular processes such as signal transduction, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions. For instance, the compound’s activity may be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound and its target proteins, thereby affecting their interaction .
properties
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-10-9-13(12-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQCCCHBZIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)
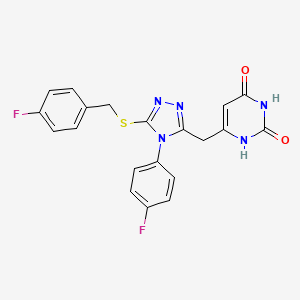
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)
![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)
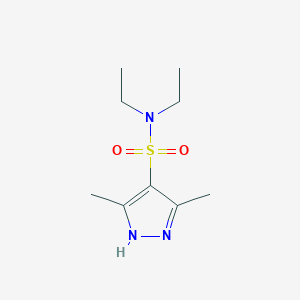
![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)
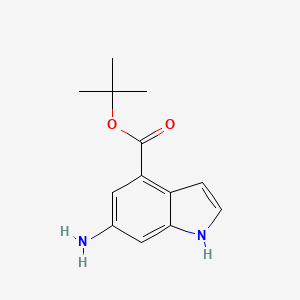
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)

![N-Phenylspiro[3.3]heptane-2-carboxamide](/img/structure/B2913504.png)
